N-Monodesmethyl bedaquiline

Overview

Description

N-Monodesmethyl bedaquiline is a significant metabolite of bedaquiline, a novel antitubercular drug. Bedaquiline, known for its role in treating multidrug-resistant tuberculosis (MDR-TB), is metabolized primarily via cytochrome P450 isoenzyme 3A4 (CYP3A4) into this compound, which possesses a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound.

Metabolism and Pharmacokinetics

Bedaquiline is metabolized to this compound, a less active metabolite, through the action of CYP3A4. This process significantly impacts the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).

In studies involving healthy volunteers, the pharmacokinetic interactions of bedaquiline and its metabolite were thoroughly investigated. These studies provide crucial information regarding the metabolism and disposition of bedaquiline and this compound in the human body (Dooley et al., 2012).

Analytical Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the robust and accurate analysis of bedaquiline and this compound in human serum. These methods are essential for pharmacokinetic studies and therapeutic drug monitoring in patients receiving bedaquiline treatment (Alffenaar et al., 2015).

Future Research and Clinical Implications

Understanding the metabolism of bedaquiline, including the formation of this compound, is crucial for optimizing the treatment of MDR-TB. It aids in predicting drug-drug interactions, understanding the drug's efficacy, and managing potential adverse effects. Future research in this area could lead to improved treatment strategies and outcomes for patients with MDR-TB (Liu et al., 2014).

Scientific Research Applications

Tuberculosis Treatment Research

Effectiveness in Multidrug-Resistant TB: Bedaquiline, and consequently its metabolite N-monodesmethyl bedaquiline, plays a crucial role in treating multidrug-resistant tuberculosis (this compound). Research on bedaquiline-containing regimens has shown promising results in terms of culture conversion rates and treatment success, which implicates the role of its metabolites in therapeutic effectiveness (Borisov et al., 2017).

Drug Interaction Studies

Pharmacokinetic Interactions: Studies on the pharmacokinetics of bedaquiline, including its metabolism to this compound, have helped understand potential drug-drug interactions, especially with antiretroviral agents. This research is crucial for managing co-infections like HIV and TB (Dooley et al., 2012).

Metabolism and Resistance Studies

Metabolic Pathway Exploration: The metabolism of bedaquiline to this compound, primarily via CYP3A4, has been a significant area of research. Understanding this pathway is essential for predicting drug-drug interactions and managing potential adverse effects (Liu et al., 2014).

Resistance Mechanisms: Research into bedaquiline resistance, which may also impact its metabolites like this compound, has been crucial in understanding the efficacy of TB treatment. Identifying genetic mutations responsible for reduced susceptibility can guide treatment strategies (Nguyen et al., 2018).

Mechanism of Action

Targeting Mycobacterial ATP Synthase

Inhibition of ATP Generation: Bedaquiline and its metabolites, including N-Monodesmethyl bedaquiline, inhibit ATP generation in Mycobacterium tuberculosis by interfering with the F-ATP synthase activity. This inhibition is achieved by binding to the c-ring of the mycobacterial ATP synthase, an enzyme essential for energy production in M. tuberculosis, leading to the inhibition of ATP synthesis (Sarathy, Gruber, & Dick, 2019).

Pharmacokinetic Aspects

Metabolism by Cytochrome P450: Bedaquiline is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into this compound. This metabolism significantly influences the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).

Molecular Interactions and Structural Insights

Structural Analysis: Studies on the structure of the mycobacterial ATP synthase rotor ring in complex with bedaquiline have provided insights into the drug's binding mechanism. These structural analyses help understand how bedaquiline, and by extension its metabolites, specifically inhibit the mycobacterial ATP synthase (Preiss et al., 2015).

Biochemical and Physiological Effects

Interaction with Mycobacterial ATP Synthase

Inhibition of ATP Synthase in Mycobacteria: N-Monodesmethyl bedaquiline, like bedaquiline, targets the mycobacterial ATP synthase, essential for energy production in M. tuberculosis. This action results in the inhibition of ATP synthesis, which is a crucial mechanism in the treatment of multidrug-resistant tuberculosis (Sarathy, Gruber, & Dick, 2019).

Metabolic Pathways in Humans

Cytochrome P450 3A4 Metabolism: Bedaquiline is metabolized to this compound by cytochrome P450 3A4 (CYP3A4). This metabolic pathway is significant for understanding the pharmacokinetics of bedaquiline and its efficacy in treating tuberculosis (van Heeswijk, Dannemann, & Hoetelmans, 2014).

Drug-Drug Interaction Studies

Pharmacokinetic Interactions with Antiretrovirals: Research has been conducted on the pharmacokinetic interactions between bedaquiline, its metabolite this compound, and antiretroviral agents, particularly relevant for managing co-infections like HIV and tuberculosis (Dooley et al., 2012).

Advantages and Limitations for Lab Experiments

Advantages

Enhanced Efficacy in Treating Tuberculosis

Improved Treatment Outcomes: Research indicates that bedaquiline, the parent compound of N-Monodesmethyl bedaquiline, significantly enhances treatment outcomes in multidrug-resistant tuberculosis, suggesting a potential beneficial role of its metabolite in therapy (Diacon et al., 2014).

Pharmacokinetic Understanding

Metabolism Insights: Studies on bedaquiline's metabolism to this compound via cytochrome P450 3A4 (CYP3A4) offer insights into drug-drug interactions and pharmacokinetics, which are crucial for optimizing tuberculosis treatment regimens (van Heeswijk, Dannemann, & Hoetelmans, 2014).

Limitations

Drug-Drug Interaction Challenges

Complex Interactions with Antiretrovirals: this compound's interactions with antiretroviral agents, particularly in HIV-TB co-infection, pose challenges in managing these complex cases (Dooley et al., 2012).

Limited Understanding of Direct Effects

Focus on Parent Compound: Much of the research focuses on bedaquiline, with limited direct studies on this compound, making it challenging to fully understand the specific contributions of this metabolite in tuberculosis treatment.

Future Directions

Pharmacokinetics and Drug-Drug Interactions: Bedaquiline, approved for treating multidrug-resistant tuberculosis, metabolizes primarily into N-monodesmethyl bedaquiline through cytochrome P450 isoenzyme 3A4 (CYP3A4). Studies have explored its pharmacokinetics and interactions with other drugs, including anti-TB and antiretroviral agents, revealing potential interactions and the pharmacokinetic profile of bedaquiline and this compound (van Heeswijk et al., 2014).

Metabolic Pathways: Bedaquiline's metabolism involves various cytochrome P450 enzymes, including CYP2C8 and CYP2C19, in addition to CYP3A4. This understanding helps predict and prevent potential drug-drug interactions and adverse reactions associated with bedaquiline, including the N-monodesmethyl metabolite (Liu et al., 2014).

Structural Simplification: Research into simplifying bedaquiline's structure, while maintaining antitubercular activity, has been conducted. This could lead to the development of less complex and lower-cost bedaquiline derivatives, potentially impacting the pharmacokinetics and effectiveness of this compound (He et al., 2016).

Novel Delivery Forms: Innovative delivery forms of bedaquiline, such as inhalable dry powder, have been investigated. This could potentially reduce side effects associated with oral bedaquiline, thereby possibly influencing the pharmacokinetics and metabolism of this compound (Momin et al., 2019).

Resistance and Efficacy: The emergence of bedaquiline resistance, including cross-resistance with other drugs, underscores the need for systematic surveillance and understanding of resistance mechanisms. This knowledge is crucial for the effective use of bedaquiline and its metabolites in clinical settings (Nguyen et al., 2018).

Properties

IUPAC Name |

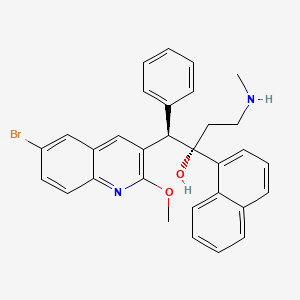

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235434 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861709-47-9 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-MONODESMETHYL BEDAQUILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.